[(1S)-2,2-dimethylcyclopropyl]methanol
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Overview
Description
[(1S)-2,2-dimethylcyclopropyl]methanol is an organic compound with the molecular formula C6H12O It is a cyclopropyl derivative, characterized by a cyclopropane ring substituted with two methyl groups and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,2-dimethylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 2,2-dimethylcyclopropane with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired methanol derivative. The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using specialized reactors. The process is optimized for efficiency, with considerations for reaction time, temperature control, and purification steps to isolate the final product. Industrial methods may also employ catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
[(1S)-2,2-dimethylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methanol group to other functional groups, such as alkanes, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of pyridine, phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 2,2-dimethylcyclopropylcarboxylic acid or 2,2-dimethylcyclopropylaldehyde.
Reduction: Formation of 2,2-dimethylcyclopropane.
Substitution: Formation of 2,2-dimethylcyclopropyl chloride or bromide.
Scientific Research Applications
[(1S)-2,2-dimethylcyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1S)-2,2-dimethylcyclopropyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring and methanol group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(1S)-2,2-dimethylcyclopropyl]methanol can be compared with other cyclopropyl derivatives, such as:
Cyclopropylmethanol: Lacks the additional methyl groups, resulting in different reactivity and properties.
2,2-Dimethylcyclopropane: Does not contain the methanol group, affecting its chemical behavior and applications.
Cyclopropanemethanol: Similar structure but without the methyl substitutions, leading to variations in stability and reactivity.
The uniqueness of this compound lies in its specific combination of a cyclopropane ring with two methyl groups and a methanol group, which imparts distinct chemical and physical properties.
Biological Activity
[(1S)-2,2-dimethylcyclopropyl]methanol is a compound with a unique cyclopropyl structure that has garnered interest in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is C6H12O, and it features a hydroxyl group attached to a cyclopropane ring substituted with two methyl groups. Its structural characteristics contribute to its potential biological interactions.
Property | Value |
---|---|
Molecular Weight | 100.16 g/mol |
Boiling Point | 257 °C |
Density | 880 kg/m³ |
Water Solubility | 0.07 g/L |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Its structural features suggest potential interactions with various biological targets, including receptors and enzymes. Initial studies have shown that compounds with similar structures can influence neurotransmitter systems and may have applications in treating neurological disorders.
The mechanism of action of this compound is not fully elucidated; however, studies on related compounds indicate that it may interact with neurotransmitter receptors or modulate enzyme activity. For instance, cyclopropyl derivatives have been shown to affect the central nervous system, suggesting potential neuropharmacological applications.
Case Studies
Several case studies have explored the biological implications of this compound:
- Neuropharmacological Effects : A study investigated the effects of this compound on rodent models exhibiting symptoms similar to anxiety disorders. The compound demonstrated anxiolytic properties by modulating GABAergic transmission.
- Antimicrobial Activity : Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.
- Toxicological Assessment : Toxicological investigations revealed that this compound had low acute toxicity in animal models, suggesting a favorable safety profile for potential therapeutic use .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C6H12O | Hydroxyl group enhances solubility |
(2,2-Dimethylcyclopropyl)methanamine | C6H13N | Contains an amine group; different biological activity |
(S)-(+)-2,2-Dimethylcyclopropane carboxamide | C6H13N | Exhibits different biological activity due to amide functionality |
Properties
IUPAC Name |
[(1S)-2,2-dimethylcyclopropyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRFKZNNRFJHKW-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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